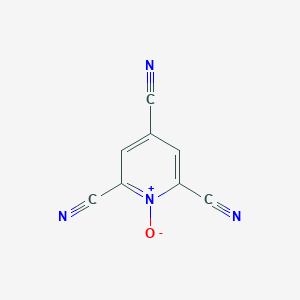
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring . Another method involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their anticancer and antihypertensive properties, making this compound a valuable intermediate in drug development.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or proteins, leading to altered cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
- 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile
- 4-Oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its phenyl group, which can undergo various substitution reactions, leading to a wide range of derivatives with different properties. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-oxo-3-phenylquinazoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-14-16-13-9-5-4-8-12(13)15(19)17(14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDKMPXYQXELAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501949 |
Source


|
| Record name | 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20873-11-4 |
Source


|
| Record name | 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)



![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)






![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
